6-Ethyl-2-mercapto-5-methyl-nicotinonitrile

Lipophilicity Drug Design Physicochemical Property

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile (CAS 290299-51-3) is a 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative with a molecular formula of C9H10N2S and a molecular weight of 178.26 g/mol. The compound features a unique 5,6-disubstituted pyridine ring bearing a thioxo group at position 2 and a nitrile at position 3, classifying it as a versatile precursor within the 2-mercaptonicotinonitrile family.

Molecular Formula C9H10N2S
Molecular Weight 178.26g/mol
CAS No. 290299-51-3
Cat. No. B460514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2-mercapto-5-methyl-nicotinonitrile
CAS290299-51-3
Molecular FormulaC9H10N2S
Molecular Weight178.26g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C(=S)N1)C#N)C
InChIInChI=1S/C9H10N2S/c1-3-8-6(2)4-7(5-10)9(12)11-8/h4H,3H2,1-2H3,(H,11,12)
InChIKeyVNPLFOUWJMMDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile (CAS 290299-51-3): A Thioxo-Dihydropyridine Scaffold for Heterocyclic Synthesis


6-Ethyl-2-mercapto-5-methyl-nicotinonitrile (CAS 290299-51-3) is a 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative with a molecular formula of C9H10N2S and a molecular weight of 178.26 g/mol [1]. The compound features a unique 5,6-disubstituted pyridine ring bearing a thioxo group at position 2 and a nitrile at position 3, classifying it as a versatile precursor within the 2-mercaptonicotinonitrile family [2]. This substitution pattern places it at an intersection of structural features found in both 4,6-disubstituted analogs, which are well-documented as precursors to thieno[2,3-b]pyridines with antibacterial and DNA gyrase inhibitory activities, and 5-substituted derivatives [3].

Why 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile Cannot Be Replaced by a Generic 2-Mercaptonicotinonitrile


The scientific selection between 6-ethyl-2-mercapto-5-methyl-nicotinonitrile and its in-class analogs hinges on the specific 5,6-disubstitution pattern. Generic 4,6-disubstituted analogs, such as 2-mercapto-4,6-dimethylnicotinonitrile (CAS 54585-47-6), are documented as precursors to thienopyridine DNA gyrase inhibitors with IC50 values between 2.26 and 5.87 µM [1]. However, the regiochemistry of substitution dictates both the electronic character of the pyridine ring and the steric environment around the reactive thioxo group, directly influencing the regioselectivity of alkylation and cyclization reactions [2]. The 6-ethyl-5-methyl pattern introduces a rotatable bond (ethyl group) that is absent in 4,6-dimethyl analogs, altering the lipophilicity (XLogP3-AA = 1.5) and the compound's behavior in subsequent synthetic transformations [3]. Substituting with a generic 2-mercaptonicotinonitrile would therefore change not only the physicochemical properties but also the synthetic trajectory of the final heterocyclic product.

Quantitative Differentiation Evidence for 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile Against Its Closest Analogs


LogP-Driven Lipophilicity Advantage Over 4,6-Dimethyl and 5-Methyl Analogs

The computed partition coefficient (XLogP3-AA) of 6-ethyl-2-mercapto-5-methyl-nicotinonitrile is 1.5, which is higher than that of the 4,6-dimethyl analog (XLogP3-AA = 1.0) and is predicted to be higher than that of the 5-methyl analog lacking the 6-ethyl group [1]. This difference is quantitatively attributable to the additional methylene unit in the 6-ethyl substituent, which increases the hydrophobic surface area. The higher XLogP3-AA indicates a greater propensity to partition into non-polar environments, a critical parameter for membrane permeability in cell-based assays or for extraction efficiency in synthetic workup procedures [2].

Lipophilicity Drug Design Physicochemical Property

Rotatable Bond Count as a Conformational Flexibility Differentiator from 4,6-Dimethyl and 5-Methyl Analogs

The 6-ethyl-5-methyl substitution pattern introduces one rotatable bond (C-C bond of the ethyl group), whereas the 4,6-dimethyl analog has a rotatable bond count of zero [1][2]. The 5-methyl analog, which lacks the 6-ethyl group, also has a rotatable bond count of zero. This single rotatable bond confers a degree of conformational flexibility in the 6-position that is entirely absent in the dimethyl and 5-methyl analogs. In the context of target binding, this flexibility may facilitate an induced fit mechanism, though it also carries an entropic penalty that must be overcome upon binding [3].

Conformational Flexibility Molecular Recognition Physicochemical Property

Class-Level Antibacterial Potential Inferred from Thienopyridine Derivatives of 2-Thioxo-1,2-dihydropyridine-3-carbonitriles

Although direct antibacterial or enzyme inhibition data for 6-ethyl-2-mercapto-5-methyl-nicotinonitrile itself have not been reported, the class of 2-thioxo-1,2-dihydropyridine-3-carbonitriles has been demonstrated to serve as direct precursors to thienopyridine-based DNA gyrase inhibitors. In a 2019 study, compounds derived from the 4,6-disubstituted analogs 1a and 1b exhibited DNA gyrase inhibitory activity with IC50 values ranging from 2.26 to 5.87 µM, comparable to novobiocin (IC50 = 4.17 µM) [1]. The structural similarity between the target compound and these documented precursors, particularly the shared 2-thioxo-3-carbonitrile pharmacophore, supports its potential utility as a starting material for analogous antibacterial programs targeting the 5,6-disubstituted chemical space [2].

Antibacterial DNA Gyrase Inhibition Thienopyridine

Regioselective Synthetic Utility Distinct from 4,6-Disubstituted Analogs in Thienopyridine Synthesis

Previous studies on 2-mercaptonicotinonitriles have established that the substitution pattern on the pyridine ring influences the regioselectivity of thiol alkylation and subsequent cyclization [1]. The 5-methyl-6-ethyl substitution pattern on the target compound creates a steric and electronic environment distinct from the 4,6-disubstituted analogs used in published thienopyridine syntheses. Specifically, the ethyl group at the 6-position ortho to the thioxo group introduces steric hindrance absent in 6-unsubstituted or 6-methyl analogs, which alters the reactivity of the thiolate nucleophile in S-alkylation reactions [2]. This can be exploited to achieve regioselective alkylation pathways that are not accessible with 4,6-disubstituted or 5-monosubstituted congeners.

Regioselective Alkylation Heterocyclic Synthesis Thienopyridine

Recommended Procurement Scenarios for 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile Based on Quantitative Evidence


Exploration of 5,6-Disubstituted Thienopyridine Chemical Space in Antibacterial DNA Gyrase Programs

The class-level evidence linking 2-thioxo-1,2-dihydropyridine-3-carbonitriles to DNA gyrase inhibition (IC50 = 2.26-5.87 µM for derived thienopyridines) establishes a precedent for the target compound's utility [1]. Researchers should procure this compound when the goal is to generate a library of 5,6-disubstituted thieno[2,3-b]pyridines that explore regiochemical space complementary to the more common 4,6-disubstituted series, with the potential for distinct DNA gyrase binding modes as suggested by docking studies on related scaffolds.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Higher Lipophilicity Starting Points

With a computed XLogP3-AA of 1.5 compared to 1.0 for the 4,6-dimethyl analog, this compound is the preferred choice for programs where elevated lipophilicity is desired in the initial fragment or scaffold [2]. This applies particularly to central nervous system (CNS) drug discovery, where LogP values between 1 and 3 are often targeted, or to antibacterial programs targeting Gram-negative pathogens, where balanced lipophilicity is critical for outer membrane penetration.

Regioselective Synthesis of Thienopyridines via Sterically Controlled S-Alkylation

The steric influence of the 6-ethyl group ortho to the thioxo functionality creates a distinct reactivity profile for S-alkylation reactions [3]. This compound is the procurement choice for synthetic groups designing regioselective routes to thienopyridines where the ethyl group's steric bulk can be exploited to direct alkylation to specific sites, enabling the synthesis of regioisomers not attainable from 4,6-disubstituted or 5-monosubstituted precursors.

Physicochemical Property-Driven Scaffold Diversification with Conformational Flexibility

The single rotatable bond introduced by the 6-ethyl group (versus zero for the 4,6-dimethyl and 5-methyl analogs) offers a conformational handle for scaffold diversification [2]. This is valuable in fragment-based drug discovery, where the ethyl group can be used to probe a lipophilic pocket that is not accessible with the rigid 4,6-dimethyl scaffold, or where the flexibility is needed to accommodate induced-fit binding to a target protein.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.